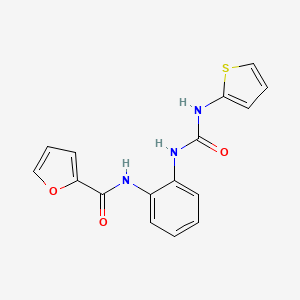

N-(2-(3-(thiophen-2-yl)ureido)phenyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(thiophen-2-ylcarbamoylamino)phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c20-15(13-7-3-9-22-13)17-11-5-1-2-6-12(11)18-16(21)19-14-8-4-10-23-14/h1-10H,(H,17,20)(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSKABSIUFORLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)NC(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-2-yl)ureido)phenyl)furan-2-carboxamide typically involves the following steps:

Formation of the Urea Linkage: This step involves the reaction of thiophene-2-amine with an isocyanate derivative to form the thiophen-2-yl urea intermediate.

Coupling with Furan-2-carboxylic Acid: The intermediate is then coupled with furan-2-carboxylic acid under appropriate conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(thiophen-2-yl)ureido)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the urea linkage or the furan ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Modified urea derivatives or reduced furan rings.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-(3-(thiophen-2-yl)ureido)phenyl)furan-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(2-(3-(thiophen-2-yl)ureido)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-(3-(thiophen-2-yl)ureido)phenyl)furan-2-carboxamide with structurally or functionally related compounds, highlighting key differences in structure, activity, and synthesis:

Key Structural and Functional Comparisons

Urea vs. Non-Urea Linkages: The target compound’s urea bridge distinguishes it from nitro-substituted analogs like N-(2-nitrophenyl)thiophene-2-carboxamide, which lack this functional group. In contrast, compounds with trifluoromethyl or chlorophenyl substituents (e.g., 10d-f in ) retain urea groups but replace thiophene/furan with thiazole-piperazine systems, altering solubility and bioactivity .

Aromatic Ring Systems :

- The dihedral angle between the phenyl and thiophene rings in the target compound (unreported) is expected to differ from N-(2-nitrophenyl)thiophene-2-carboxamide (13.53°–16.07°), influencing packing and intermolecular interactions .

- Replacing thiophene with furan (as in 2NPFC ) reduces sulfur-mediated interactions (e.g., C–H⋯S) but increases oxygen’s hydrogen-bonding capacity .

Nitro-substituted carboxamides () exhibit antibacterial/fungal activity, but the absence of urea may limit their target versatility compared to the title compound .

Synthesis Complexity :

- The target compound likely requires multi-step synthesis involving urea formation (e.g., via carbodiimide coupling), contrasting with simpler acetonitrile-reflux methods for nitro-substituted analogs .

- High-yield routes (89–93%) for thiazole-ureido compounds () suggest scalability advantages over furan/thiophene systems, which may require stricter purification .

Biological Activity

N-(2-(3-(thiophen-2-yl)ureido)phenyl)furan-2-carboxamide is a synthetic organic compound notable for its unique structural features, including a thiophene ring, a urea linkage, and a furan ring. This combination imparts distinct biological activities that are being explored across various fields, particularly in medicinal chemistry and pharmacology.

Structural Characteristics

The compound can be summarized with the following structural formula:

This structure supports its potential interactions with biological targets, making it a candidate for further investigation in therapeutic applications.

The synthesis of N-(2-(3-(thiophen-2-yl)ureido)phenyl)furan-2-carboxamide typically involves:

- Formation of the Urea Linkage : Reaction of thiophene-2-amine with an isocyanate derivative.

- Coupling with Furan-2-carboxylic Acid : The intermediate is coupled under specific conditions to yield the final product.

Antimicrobial and Anticancer Properties

Research indicates that N-(2-(3-(thiophen-2-yl)ureido)phenyl)furan-2-carboxamide exhibits significant antimicrobial and anticancer activities. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as a chemotherapeutic agent.

Mechanism of Action :

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation through interference with cell cycle progression.

Cytoprotective Effects

A study highlighted the cytoprotective effects of similar compounds (e.g., BK3C231), which share structural similarities with N-(2-(3-(thiophen-2-yl)ureido)phenyl)furan-2-carboxamide. These compounds were shown to protect against DNA damage induced by carcinogens such as 4-nitroquinoline 1-oxide (4NQO). The protective mechanism involved reducing nitrosative stress and preserving mitochondrial integrity, suggesting that this class of compounds may have applications in cancer prevention .

Case Studies

- Study on Cytotoxicity :

-

Antimicrobial Testing :

- Objective : To assess antimicrobial activity against various pathogens.

- Results : The compound exhibited notable activity against both gram-positive and gram-negative bacteria, indicating its potential as an antimicrobial agent.

Research Applications

The compound's unique structure allows for diverse applications in research:

- Medicinal Chemistry : As a lead compound for developing new anticancer or antimicrobial agents.

- Material Science : Exploration in organic semiconductors due to its electronic properties derived from the thiophene and furan moieties.

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-(3-(thiophen-2-yl)ureido)phenyl)furan-2-carboxamide | Thiophene ring, Urea linkage, Furan ring | Antimicrobial, Anticancer |

| BK3C231 | Similar furan structure | Cytoprotective, Chemopreventive |

Q & A

Q. What synergistic effects are observed when combined with existing therapies?

- Findings :

- Synergy with cisplatin in ovarian cancer models (combination index <0.8 via Chou-Talalay method).

- Mechanism: Downregulation of anti-apoptotic Bcl-2 proteins (confirmed via Western blot) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.